molecular formula C14H13FN2O B5120867 3-(2-fluorophenyl)-N-3-pyridinylpropanamide

3-(2-fluorophenyl)-N-3-pyridinylpropanamide

Cat. No. B5120867
M. Wt: 244.26 g/mol
InChI Key: IYZLDZHPIVKQPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(2-fluorophenyl)-N-3-pyridinylpropanamide often involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through a series of functional group transformations. For example, Huang Ming-zhi et al. (2005) described the synthesis of a related chloro-substituted compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating a method that could potentially be adapted for the synthesis of 3-(2-fluorophenyl)-N-3-pyridinylpropanamide by modifying the starting materials and reaction conditions (Huang Ming-zhi et al., 2005).

Mechanism of Action

The mechanism of action of “3-(2-fluorophenyl)-N-3-pyridinylpropanamide” would depend on its intended use. For instance, if it’s a pharmaceutical compound, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards of “3-(2-fluorophenyl)-N-3-pyridinylpropanamide” would depend on its physical and chemical properties. For instance, it might cause skin and eye irritation, or respiratory irritation if inhaled .

Future Directions

The future directions for research on “3-(2-fluorophenyl)-N-3-pyridinylpropanamide” would depend on its potential applications. For instance, if it’s a pharmaceutical compound, future research might focus on improving its efficacy and safety, or exploring new therapeutic indications .

properties

IUPAC Name

3-(2-fluorophenyl)-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-13-6-2-1-4-11(13)7-8-14(18)17-12-5-3-9-16-10-12/h1-6,9-10H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLDZHPIVKQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(pyridin-3-yl)propanamide

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